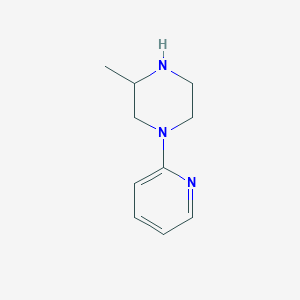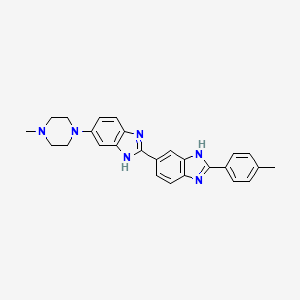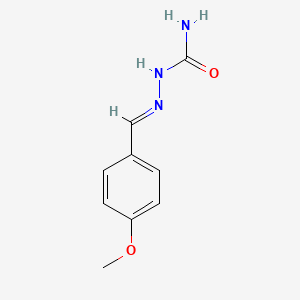
4-Methoxybenzaldehyd-Semicarbazon
Übersicht
Beschreibung
“[(E)-[(4-methoxyphenyl)methylidene]amino]urea” is a chemical compound with the molecular formula C9H11N3O2 . It is also known as 4-Methoxybenzaldehyde semicarbazone . The molecular weight of this compound is 193.20 g/mol .
Molecular Structure Analysis
The molecular structure of “[(E)-[(4-methoxyphenyl)methylidene]amino]urea” includes a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a methoxyphenylmethylidene group . The InChI string representation of the molecule isInChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ . Physical and Chemical Properties Analysis
The compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 193.085126602 g/mol . The topological polar surface area of the compound is 76.7 Ų .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Semicarbazon-Derivate, einschließlich 4-Methoxybenzaldehyd-Semicarbazon, wurden auf ihre antibakterielle Aktivität untersucht . Eine Studie ergab beispielsweise, dass ein Semicarbazon-Derivat antibakterielle Aktivität gegen Pseudomonas aeruginosa und Staphylococcus aureus zeigte .
Antikonvulsive Eigenschaften
Semicarbazone sind dafür bekannt, antikonvulsive Eigenschaften aufzuweisen . Dies macht sie interessant für die Forschung bei der Entwicklung neuer Medikamente zur Behandlung von Epilepsie und anderen Krampfanfällen .
Antioxidative Aktivität
Es wurde festgestellt, dass einige Semicarbazon-Derivate antioxidative Aktivität besitzen . Diese Eigenschaft könnte bei der Entwicklung von Medikamenten für Krankheiten nützlich sein, bei denen oxidativer Stress eine bedeutende Rolle spielt .
Antiangiogene Aktivität
Semicarbazon-Derivate wurden auf ihre antiangiogene Aktivität untersucht . Dies bezieht sich auf die Fähigkeit, die Bildung neuer Blutgefäße zu hemmen, was ein entscheidender Prozess beim Wachstum von Krebstumoren ist .
Antikrebsaktivität
Mehrere Semicarbazon-Derivate haben Antikrebsaktivität gezeigt . Beispielsweise wurden Ruthenium(II)-Komplexe von Semicarbazon mit 9,10-Phenanthrenchinon-Einheit auf ihre antioxidative und Antikrebsaktivität untersucht .
Insektizide Aktivität
Metaflumizon, ein Semicarbazon-Derivat, ist bekannt für seine umweltfreundliche Insektizidaktivität . Dies deutet darauf hin, dass andere Semicarbazon-Derivate, einschließlich this compound, möglicherweise bei der Entwicklung neuer, umweltfreundlicher Insektizide eingesetzt werden könnten .
Katalysator in chemischen Reaktionen
Semicarbazon-Derivate wurden als Katalysatoren in Suzuki- und Sonogashira-Kreuzkupplungsreaktionen verwendet . Dies zeigt, dass this compound möglicherweise in ähnlichen Anwendungen eingesetzt werden könnte .
Hemmung von Cathepsin B
Es wurde festgestellt, dass Semicarbazone und Thiosemicarbazone die Aktivität von Cathepsin B hemmen . Cathepsin B ist eine lysosomale Cysteinprotease, die mehrere Rollen bei physiologischen und pathologischen Prozessen spielt, einschließlich Krebs . Daher könnte this compound möglicherweise bei der Entwicklung neuer Medikamente für diese Erkrankungen eingesetzt werden .
Wirkmechanismus
Target of Action
The primary target of 4-Methoxybenzaldehyde semicarbazone is cathepsin B , a lysosomal cysteine protease . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Mode of Action
4-Methoxybenzaldehyde semicarbazone interacts with cathepsin B and inhibits its activity . The compound has been found to be a competitive inhibitor of cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by 4-Methoxybenzaldehyde semicarbazone affects the biochemical pathways associated with the protease’s functions. This includes pathways related to protein turnover, antigen processing, and hormone maturation .
Result of Action
The inhibition of cathepsin B by 4-Methoxybenzaldehyde semicarbazone can result in molecular and cellular effects, depending on the physiological or pathological context. For instance, in the context of cancer, where cathepsin B is often overexpressed, the inhibition of this protease could potentially affect tumor progression .
Action Environment
The action, efficacy, and stability of 4-Methoxybenzaldehyde semicarbazone can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s interaction with cathepsin B . .
Eigenschaften
IUPAC Name |
[(4-methoxyphenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMVRNVTFDFHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978736 | |
| Record name | 2-[(4-Methoxyphenyl)methylidene]hydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-71-3 | |
| Record name | 2-[(4-Methoxyphenyl)methylidene]hydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


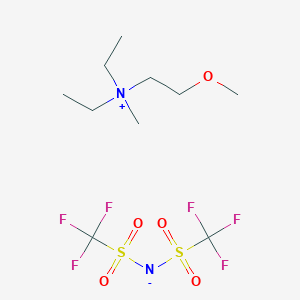
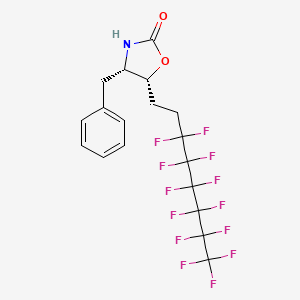
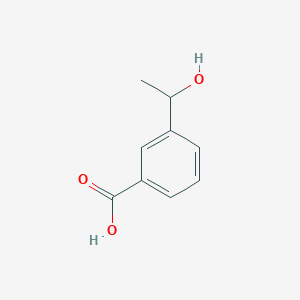

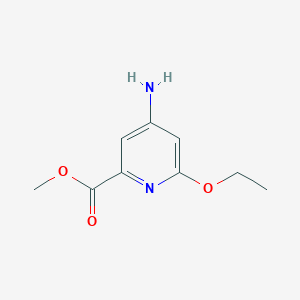
![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)

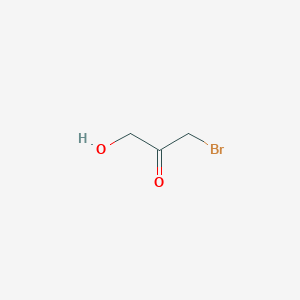
![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)
